

# Applications of Cationic Starch in the Paper Industry: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

2,3-

Compound Name: *Epoxypropyltrimethylammonium chloride*

Cat. No.: *B1210308*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cationic starch is a chemically modified biopolymer extensively utilized in the paper industry to enhance various paper and paperboard properties. Its positive charge, imparted by the introduction of cationic functional groups, allows for electrostatic interaction with the anionic components of the paper furnish, primarily cellulose fibers and fillers. This interaction is the basis for its multifaceted functionality as a wet-end additive, a surface sizing agent, and a coating binder. These application notes provide an overview of the key applications of cationic starch in papermaking, supported by quantitative data and detailed experimental protocols.

## Key Applications and Mechanisms

Cationic starch is a versatile additive in the papermaking process, primarily used in three main areas:

- **Wet-End Addition:** As a wet-end additive, cationic starch is introduced to the pulp slurry before sheet formation. Its primary roles are to improve fines and filler retention, enhance drainage, and increase the dry strength of the paper. The cationic starch molecules adsorb onto the negatively charged surfaces of cellulose fibers and fillers, neutralizing their charge and facilitating flocculation. This leads to better retention of small particles within the paper

sheet and improved water removal during the forming process.[1] The enhanced bonding between fibers and fillers also results in a stronger paper sheet.[2]

- **Surface Sizing:** In surface sizing, a solution of cationic starch is applied to the surface of the formed paper sheet. This treatment aims to improve the paper's surface strength, printability, and resistance to liquid penetration.[3] Compared to native or oxidized starches, cationic starch has a greater affinity for the paper surface, leading to a more uniform and less penetrated starch film.[4] This results in improved ink holdout, better print quality, and enhanced surface properties like smoothness and pick resistance.[4][5]
- **Coating Binder:** Cationic starch can also be used as a binder in paper coatings.[6] The cationic charge promotes adhesion between the pigment particles and the base paper, resulting in a well-bound coating layer.[6] This can lead to improved gloss, smoothness, and printability of the coated paper.

## Data Presentation

The application of cationic starch leads to quantifiable improvements in various paper properties. The following tables summarize the effects observed in different applications.

Table 1: Effect of Wet-End Addition of Cationic Starch on Paper Properties

| Property         | Pulp Type                   | Cationic Starch Dosage                | Observation                                      | Reference |
|------------------|-----------------------------|---------------------------------------|--------------------------------------------------|-----------|
| Bursting Index   | Recycled Pulp               | 0.4% - 1% (with 50:50 guar gum blend) | Increased from 1.5 to 2.5 gf/cm <sup>2</sup>     | [7]       |
| Ash Content      | Recycled Pulp               | 0.4% - 1% (with 50:50 guar gum blend) | Increased by 1.5% to 3%                          | [7]       |
| Opacity          | Recycled Pulp               | 0.4% - 1% (with 50:50 guar gum blend) | Increased by 2% to 3%                            | [7]       |
| Tensile Index    | Clay-filled Pulp (50% clay) | Not specified                         | Increased from 10 to 35 kNm/kg (a 250% increase) | [2]       |
| Drainage Time    | Filler-ply furnish          | 1%                                    | Significantly improved                           | [8]       |
| Fines Retention  | Top-liner furnish           | 1%                                    | Improved                                         | [8]       |
| Burst Index      | Bamboo Pulp                 | 2% (DS 0.021)                         | 25.7% increase                                   | [9]       |
| Tensile Strength | Deinked Pulp                | 0.2% - 0.8%                           | Increased with dosage                            | [10]      |
| Tearing Strength | Deinked Pulp                | 0.2% - 0.8%                           | Increased with dosage                            | [10]      |

Table 2: Effect of Surface Sizing with Cationic Starch on Paper Properties

| Property                         | Comparison                     | Observation                                                 | Reference |
|----------------------------------|--------------------------------|-------------------------------------------------------------|-----------|
| Stiffness                        | vs. Oxidized Starch            | Cationic starch provides better stiffness.                  | [11]      |
| Tensile Strength                 | vs. Oxidized Starch            | Oxidized starch showed greater tensile strength.            | [11]      |
| Opacity                          | vs. Oxidized Starch            | Cationic starch leads to less reduction in opacity.         | [4]       |
| Brightness                       | vs. Oxidized Starch            | Cationic starch leads to less reduction in brightness.      | [4]       |
| Print Gloss & Ink Density        | vs. Oxidized Starch            | Cationic starch outperforms oxidized starch.                | [4]       |
| Picking Resistance               | vs. Ammonium Persulfate Starch | Cationic starch provides better picking resistance.         | [4]       |
| COD in White Water               | vs. No Cationic Starch         | Decreased by more than 50 ppm.                              | [4]       |
| Starch Self-Retention (in broke) | vs. Non-ionic Native Starches  | 90% for low cationic starch vs. 30% for non-ionic starches. |           |
| Water Absorption                 | N/A                            | Decreased by 32% with advanced sizing solutions.            |           |
| Tensile Strength                 | N/A                            | Increased by 16% with advanced sizing solutions.            | [5]       |

## Experimental Protocols

The following are detailed methodologies for key experiments involving the application of cationic starch in the paper industry.

### Protocol 1: Wet-End Application and Handsheet Formation

**Objective:** To evaluate the effect of cationic starch as a wet-end additive on paper properties such as retention, drainage, and strength.

**Materials:**

- Pulp slurry (e.g., bleached hardwood kraft pulp)
- Cationic starch
- Filler (e.g., precipitated calcium carbonate, PCC)
- Standard laboratory equipment: disintegrator, Canadian Standard Freeness (CSF) tester or Schopper-Riegler tester, handsheet former, press, and dryer.
- Britt Jar for retention testing (as per TAPPI T 261).[12][13]

**Procedure:**

- Pulp Slurry Preparation:
  - Disintegrate a known weight of dry pulp in a specified volume of water to achieve a target consistency (e.g., 1.2%).
  - Determine the freeness of the pulp slurry using a CSF tester (TAPPI T 227) or a Schopper-Riegler tester (ISO 5267-1).[14][15][16][17][18]
- Cationic Starch Preparation:
  - Prepare a cationic starch solution (e.g., 1% concentration) by dispersing the dry starch in cold water with gentle stirring.

- Cook the starch slurry at a specified temperature (e.g., 95°C) for a set time (e.g., 30 minutes) with continuous stirring to ensure complete gelatinization.
- Cool the starch solution to a working temperature (e.g., 50°C).
- Stock Preparation and Additive Addition:
  - In a stock container, add the prepared pulp slurry.
  - If using fillers, add the desired amount of filler slurry (e.g., PCC) to the pulp and mix thoroughly.
  - Add the cooked cationic starch solution at the desired dosage (e.g., 0.5%, 1.0%, 1.5% based on dry pulp weight) to the pulp slurry under constant stirring. Allow for a sufficient mixing time (e.g., 5-10 minutes) for the starch to adsorb onto the fibers and fillers.
- Handsheet Formation:
  - Form handsheets with a target basis weight (e.g., 60 g/m<sup>2</sup>) using a standard handsheet former according to TAPPI T 205.
  - Press the formed sheets at a specified pressure and time.
  - Dry the pressed sheets on a drum dryer or in a conditioned room.
- Retention and Drainage Measurement:
  - Fines Retention: Use a Britt Jar apparatus following the TAPPI T 261 cm-94 standard to measure the retention of fines and fillers.[\[12\]](#)[\[13\]](#)
  - Drainage Rate: Measure the drainage time of the pulp slurry using a Schopper-Riegler tester as per ISO 5267-1.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Protocol 2: Surface Sizing of Paper

Objective: To apply a cationic starch solution to the surface of a base paper and evaluate its effect on surface properties.

**Materials:**

- Base paper (unsized or with low sizing)
- Cationic starch
- Laboratory size press or rod coater
- Hot plate with magnetic stirrer
- Drying apparatus (e.g., hot air dryer, drum dryer)

**Procedure:**

- Cationic Starch Solution Preparation:
  - Prepare a cationic starch solution of a specific concentration (e.g., 5-10%) by dispersing the starch in water.
  - Cook the starch slurry at approximately 95°C for 30 minutes with continuous stirring.
  - Maintain the cooked starch solution at a constant temperature (e.g., 60-70°C) for application.
- Surface Sizing Application:
  - Using a Laboratory Size Press:
    - Feed the base paper through the nip of the two rollers of the size press.
    - Apply the hot cationic starch solution to the nip, ensuring an even application on both sides of the paper.
    - Adjust the nip pressure to control the pick-up amount of the starch solution.
  - Using a Rod Coater:
    - Secure the base paper sheet on a flat surface.

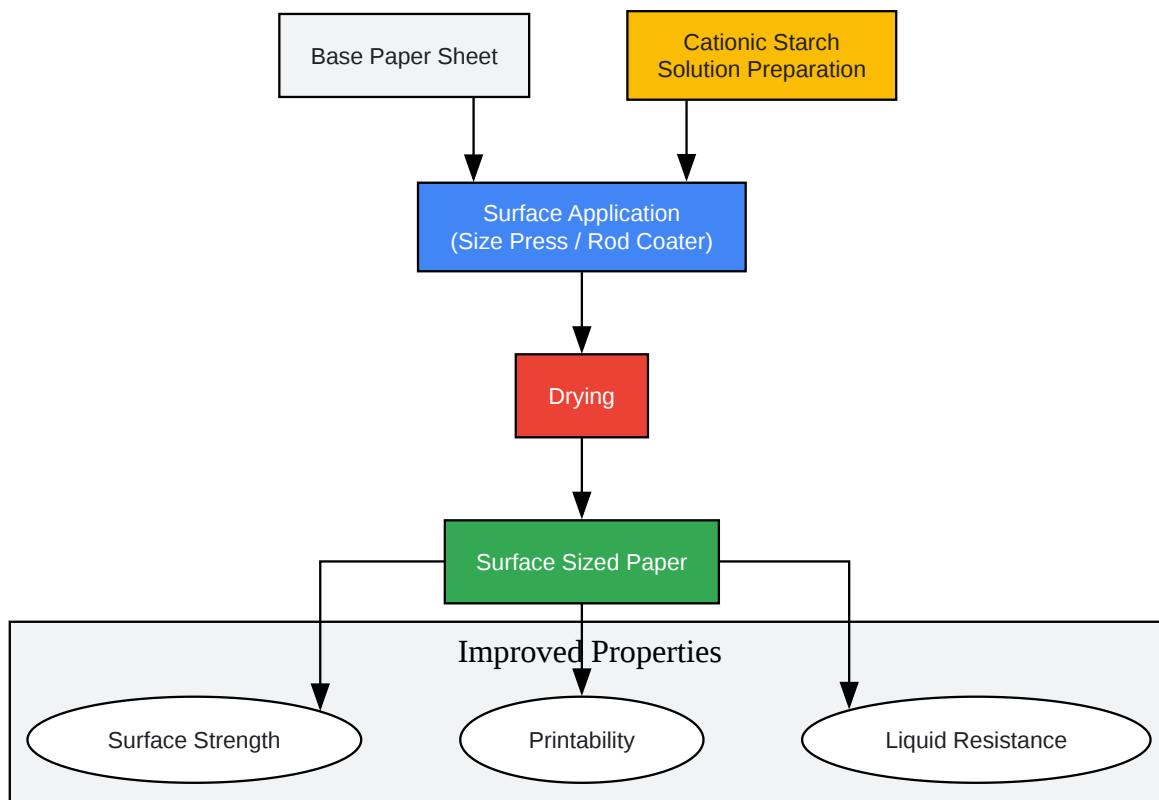
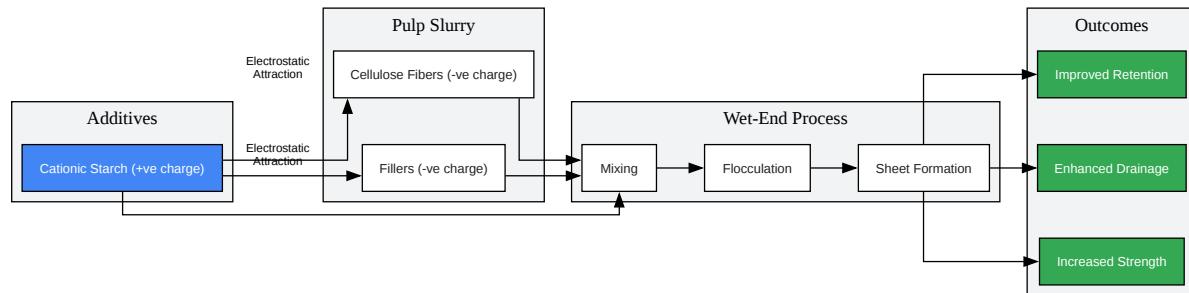
- Apply an excess of the starch solution at one end of the paper.
- Draw down the solution across the paper surface using a metering rod of a specific wire size to achieve a desired coat weight.
- Drying:
  - Immediately after sizing, dry the paper sheet using a hot air dryer or by passing it over a heated drum dryer to evaporate the water and form a starch film. The drying temperature and time should be controlled to avoid overdrying or scorching the paper.

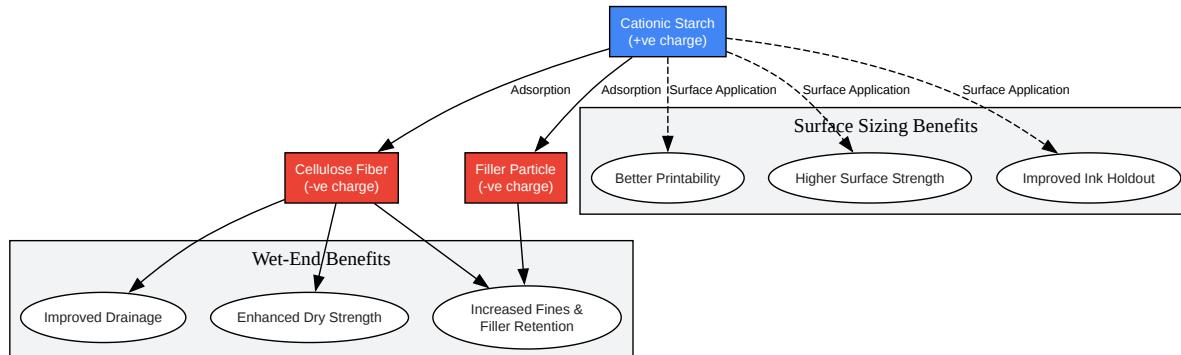
## Protocol 3: Evaluation of Paper Properties

Objective: To measure the physical and surface properties of the paper treated with cationic starch.

Materials:

- Conditioned paper samples
- Tensile tester (compliant with TAPPI T 494)[[19](#)][[20](#)][[21](#)][[22](#)][[23](#)]
- Bursting strength tester
- Tearing resistance tester
- Opacity meter
- Glossmeter
- Printability tester
- Sizing test equipment (e.g., Cobb tester)



Procedure:


- Conditioning:

- Condition all paper samples at a standard atmosphere (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing, as per TAPPI T 402.
- Physical Strength Tests:
  - Tensile Strength: Measure the tensile strength, stretch, and tensile energy absorption of the paper strips using a tensile tester according to TAPPI T 494.[19][20][21][22][23]
  - Bursting Strength: Determine the bursting strength using a Mullen burst tester as per TAPPI T 403.
  - Tearing Resistance: Measure the internal tearing resistance using an Elmendorf-type tearing tester according to TAPPI T 414.
- Optical Properties:
  - Opacity: Measure the opacity of the paper sheets using an opacimeter.
  - Gloss: Determine the gloss of the paper surface using a glossmeter at a specified angle (e.g., 75°).
- Surface and Printability Properties:
  - Sizing Degree: Evaluate the water resistance of the paper using the Cobb test (TAPPI T 441), which measures the amount of water absorbed by the paper surface in a given time.
  - Printability: Assess the print quality by printing a standard pattern on the paper and evaluating properties like ink density, print gloss, and pick resistance using a printability tester.

## Visualizations

The following diagrams illustrate the key processes and relationships in the application of cationic starch in the paper industry.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 3. artsuppliescastlemaine.com.au [artsuppliescastlemaine.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Why Cationic Surface Sizing Agents Are Essential for High-Speed Papermaking - AMAZON [amazon-chem.cn]
- 6. US3052561A - Paper coating compositions containing cationic starch - Google Patents [patents.google.com]
- 7. journals.uol.edu.pk [journals.uol.edu.pk]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. Effect of the starch source on the performance of cationic starches having similar degree of substitution for papermaking using deinked pulp :: BioResources [bioresources.cnr.ncsu.edu]
- 11. imisrise.tappi.org [imisrise.tappi.org]
- 12. ipstesting.com [ipstesting.com]
- 13. scribd.com [scribd.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. ISO 5267-1:1999 [sales.sfs.fi]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. intertekinform.com [intertekinform.com]
- 18. scribd.com [scribd.com]
- 19. ipstesting.com [ipstesting.com]
- 20. TAPPI T494 Tensile Properties of Paper Products [purple-diamond.com]
- 21. industrialphysics.com [industrialphysics.com]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. TAPPI T 494 Standard: A Complete Guide to Tensile Testing of Paper & Paperboard [pacorr.com]
- To cite this document: BenchChem. [Applications of Cationic Starch in the Paper Industry: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1210308#applications-of-cationic-starch-in-the-paper-industry>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)